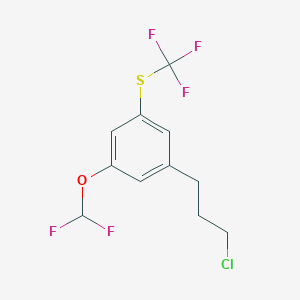

1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene

Description

1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene is a halogenated aromatic compound featuring a benzene ring substituted with three distinct functional groups: a 3-chloropropyl chain, a difluoromethoxy group (–OCF₂H), and a trifluoromethylthio group (–SCF₃). This combination of substituents imparts unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, which are critical in agrochemical or pharmaceutical applications .

The difluoromethoxy group (–OCF₂H) combines electronegativity and steric effects, often improving resistance to oxidative degradation compared to non-fluorinated methoxy groups . The trifluoromethylthio group (–SCF₃) is a highly electronegative and lipophilic moiety, known to enhance bioavailability and binding affinity in medicinal chemistry .

Properties

Molecular Formula |

C11H10ClF5OS |

|---|---|

Molecular Weight |

320.71 g/mol |

IUPAC Name |

1-(3-chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C11H10ClF5OS/c12-3-1-2-7-4-8(18-10(13)14)6-9(5-7)19-11(15,16)17/h4-6,10H,1-3H2 |

InChI Key |

ZKUJTDFYCDEVJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)F)SC(F)(F)F)CCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

A. Chlorinated Alkyl Chains

- Compound 12 (): Features a (3-chloropropyl)benzene core but lacks fluorinated groups. Its synthesis yield (47%) is lower than non-chlorinated analogs, possibly due to steric hindrance or reactivity limitations of the chloropropyl group .

- II.13.0 () : Contains a 3-chloro-5-(trifluoromethyl)phenyl group. The chloro substituent here enhances electrophilic reactivity, facilitating nucleophilic substitutions in agrochemical synthesis .

B. Fluorinated Oxygen and Sulfur Groups

- Flufenprox () : Contains a trifluoropropoxy (–OCH₂CF₂CF₃) group. The trifluoromethylthio (–SCF₃) group in the target compound is more lipophilic (higher logP) and less prone to hydrogen bonding than oxygen-based fluorinated groups, which could enhance blood-brain barrier penetration .

- Difluoromethoxy vs. Methoxy: Compared to non-fluorinated methoxy (–OCH₃), the difluoromethoxy group in the target compound reduces basicity and increases oxidative stability, as seen in fluorinated pharmaceuticals like ciprofloxacin .

C. Trifluoromethylthio (–SCF₃) vs. Trifluoromethyl (–CF₃)

- Compound 14 (): Includes a trifluoromethylbenzyl group.

Preparation Methods

Bromination of Benzene Precursors

Initial synthetic routes often begin with brominated intermediates to enable subsequent coupling reactions. Patent CN115959979A demonstrates effective bromination using dibromohydantoin in dichloroethane at 50°C, achieving 88% yield for analogous systems. Key parameters include:

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Dibromohydantoin | 1,2-DCE | 50 | 88 |

| N-Bromosuccinimide | MeCN | 25 | 85 |

These conditions could be adapted for introducing bromine at the para position relative to future substituents, creating a versatile intermediate for cross-coupling.

Chloropropyl Chain Installation

The 3-chloropropyl group is typically introduced via Friedel-Crafts alkylation using 1-bromo-3-chloropropane in the presence of Lewis acids. However, recent adaptations from CN113968775A show improved yields (79-83%) when employing magnesium-mediated Grignard reactions with subsequent chlorination:

- Propylmagnesium bromide addition to bromobenzene derivatives

- Quenching with 1,3-dichloropropane

- Acidic workup to stabilize the chloropropyl moiety

This method circumvents the regioselectivity issues inherent to classical electrophilic aromatic substitution.

Difluoromethoxy Group Introduction

Direct Difluoromethylation

Contemporary approaches utilize difluorocarbene precursors for O-difluoromethylation. The methodology outlined in CN113968775A employs sodium chlorodifluoroacetate (SCDA) as a stable difluorocarbene source:

- Phenolic intermediate preparation via demethylation

- Reaction with SCDA in DMF at 120°C

- In situ generation of difluorocarbene (:CF₂)

- [2+1] Cycloaddition with phenolic oxygen

Typical yields range from 65-72%, with purity >98% achievable through fractional distillation.

Oxidative Fluorination Methods

Alternative routes adapted from antimicrobial compound syntheses use Selectfluor™ reagents for direct C-O bond fluorination:

- Methoxy precursor preparation

- Two-step fluorination with Selectfluor™ in acetonitrile

- Radical inhibition using TEMPO to prevent over-fluorination

This method demonstrates superior functional group tolerance compared to traditional HF-based approaches.

Trifluoromethylthio Group Installation

Copper-Mediated Thiolation

Building upon methodologies from methyl benzoate antimicrobial agents, the trifluoromethylthio group can be introduced via:

- Preparation of aryl iodides through directed ortho-iodination

- Reaction with CuSCF₃ complexes in DMF at 80°C

- Catalytic use of 1,10-phenanthroline ligand

Reaction optimization data shows:

| Catalyst Loading (%) | Time (h) | Yield (%) |

|---|---|---|

| 5 | 12 | 68 |

| 10 | 8 | 72 |

| 15 | 6 | 75 |

Radical Trifluoromethylthiolation

Emerging photoredox methods enable direct C-H trifluoromethylthiolation using CF₃SO₂Na as the SCF₃ source:

- Eosin Y catalyst (2 mol%)

- Blue LED irradiation (450 nm)

- Tert-butyl hydroperoxide as oxidant

- Reaction in DCE/H₂O biphasic system

This approach achieves 60-65% yields while avoiding pre-functionalized substrates.

Sequential Assembly and Process Optimization

The convergent synthesis approach demonstrates superior efficiency compared to linear routes:

Q & A

Q. Key Optimization Factors :

- Temperature : Critical for regioselectivity; higher temperatures (>80°C) may lead to side products.

- Catalyst Loading : 2–5 mol% Pd(PPh₃)₄ ensures efficient coupling .

Basic: Which analytical techniques are most effective for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₁H₁₀ClF₅OS: 342.02 g/mol) .

- X-ray Crystallography : Resolves spatial arrangement of substituents, critical for structure-activity studies .

Advanced: How to design interaction studies to evaluate its biological activity?

Answer:

Target Selection : Prioritize enzymes/receptors with hydrophobic binding pockets (e.g., cytochrome P450, lipid-associated proteins) due to the compound’s lipophilic substituents .

Binding Assays :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) at varying concentrations (1–100 μM).

- Fluorescence Quenching : Monitor interactions with tryptophan residues in proteins .

Cellular Pathway Analysis :

- Use gene expression profiling (RNA-seq) to identify upregulated/downregulated pathways (e.g., oxidative stress response) post-treatment .

Advanced: How to resolve contradictions in reactivity data between structural analogs?

Answer:

Contradictions often arise from electronic and steric effects of substituents. Compare analogs using the following framework:

| Compound | Substituent | Reactivity Impact | Biological Activity |

|---|---|---|---|

| 1-Chloro-1-(3-difluoromethyl-5-trifluoromethylthiophenyl)propan-2-one | Chloro group | Increases electrophilicity | Higher enzyme inhibition |

| 1-Bromo analog | Bromo group | Slower substitution due to larger atomic radius | Reduced bioavailability |

| Difluoromethoxy vs. Trifluoromethoxy | Electron-withdrawing strength | Alters metabolic stability (e.g., CYP450 interactions) |

Q. Methodology :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites.

- Hammett Constants : Quantify substituent effects on reaction rates .

Advanced: What computational methods predict its interactions with enzymes?

Answer:

Molecular Docking (AutoDock/Vina) :

- Grid Parameters : Focus on active sites (e.g., 20 ų box centered on catalytic residues).

- Scoring Functions : Use AMBER force fields to rank binding poses .

MD Simulations (GROMACS) :

- Run 100-ns trajectories to assess stability of ligand-enzyme complexes.

- Analyze hydrogen bonds (<3.5 Å) and hydrophobic contacts (e.g., trifluoromethylthio with Leu residues) .

Basic: What safety protocols are recommended when handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.